Cas no 2413574-64-6 (LpxC-IN-10)

LpxC-IN-10 structure
LpxC-IN-10 structure
Product name:LpxC-IN-10
CAS No:2413574-64-6
MF:C30H31N5O3
Molecular Weight:509.60
CID:5092823

LpxC-IN-10 化学的及び物理的性質

名前と識別子

    • LpxC-IN-10
    • インチ: 1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1
    • InChIKey: RVSQDMFHNYKDPF-HHHXNRCGSA-N
    • SMILES: C1(=C(NC=NC1=O)C[C@H](CN1CC(C#N)C1)C1C=CC(C#CC2C=CC(CN3CCOCC3)=CC=2)=CC=1)O

LpxC-IN-10 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P029RV4-5mg
LpxC-IN-10
2413574-64-6 96%
5mg
$700.00 2024-05-22
1PlusChem
1P029RV4-10mg
LpxC-IN-10
2413574-64-6 96%
10mg
$1238.00 2024-05-22
1PlusChem
1P029RV4-25mg
LpxC-IN-10
2413574-64-6 96%
25mg
$2612.00 2024-05-22
1PlusChem
1P029RV4-50mg
LpxC-IN-10
2413574-64-6 96%
50mg
$4157.00 2024-05-22

LpxC-IN-10 関連文献

LpxC-IN-10に関する追加情報

Introduction to LpxC-IN-10 (CAS No. 2413574-64-6)

LpxC-IN-10 (CAS No. 2413574-64-6) is a potent and selective inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This compound has garnered significant attention in recent years due to its potential as a novel antibacterial agent, particularly in the context of combating multidrug-resistant (MDR) pathogens.

The development of new antibiotics is a critical area of research, driven by the increasing prevalence of antibiotic resistance. LpxC-IN-10 represents a promising candidate in this field, as it targets a unique and essential pathway in bacterial cell wall synthesis. Unlike traditional antibiotics that often target protein synthesis or DNA replication, LpxC-IN-10 inhibits the LpxC enzyme, which is responsible for catalyzing the first committed step in lipid A biosynthesis. This unique mechanism of action makes LpxC-IN-10 less susceptible to existing resistance mechanisms and offers a new approach to treating infections caused by MDR bacteria.

Recent studies have demonstrated the efficacy of LpxC-IN-10 against a wide range of Gram-negative pathogens, including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These pathogens are known for their ability to develop resistance to multiple antibiotics, making them particularly challenging to treat. In vitro and in vivo experiments have shown that LpxC-IN-10 exhibits potent bactericidal activity at low concentrations, suggesting its potential as a therapeutic agent.

One of the key advantages of LpxC-IN-10 is its high selectivity for the LpxC enzyme. This selectivity minimizes off-target effects and reduces the likelihood of adverse side effects, which is a common issue with many broad-spectrum antibiotics. Additionally, LpxC-IN-10 has been shown to maintain its activity in the presence of various efflux pumps and other resistance mechanisms that often limit the effectiveness of traditional antibiotics.

The pharmacokinetic properties of LpxC-IN-10 have also been extensively studied. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for both oral and intravenous administration. These properties are crucial for its potential use in clinical settings, where flexibility in administration routes can significantly impact patient compliance and treatment outcomes.

Clinical trials are currently underway to evaluate the safety and efficacy of LpxC-IN-10 in human subjects. Preliminary results from phase I trials have shown that LpxC-IN-10 is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support further investigation into its potential as a new class of antibacterial agents.

In addition to its antibacterial properties, LpxC-IN-10 has also shown promise in combination therapy with other antibiotics. Synergistic effects have been observed when LpxC-IN-10 is used in conjunction with existing antibiotics, such as beta-lactams and fluoroquinolones. This synergistic activity can enhance the overall efficacy of treatment regimens and potentially reduce the development of resistance.

The discovery and development of LpxC-IN-10 highlight the importance of targeting novel pathways in bacterial cell wall synthesis as a strategy for combating antibiotic resistance. As research continues, it is anticipated that LpxC-IN-10 will play a significant role in expanding the arsenal of available antibacterial agents and improving patient outcomes in the treatment of MDR infections.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd